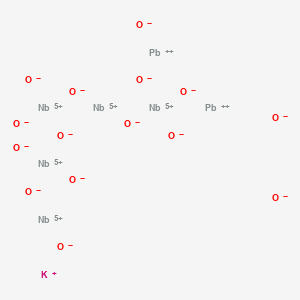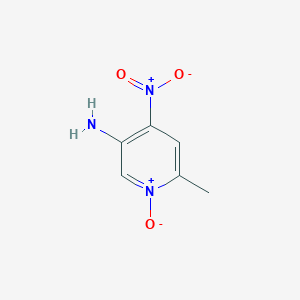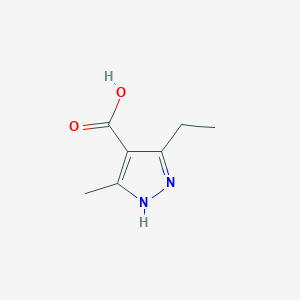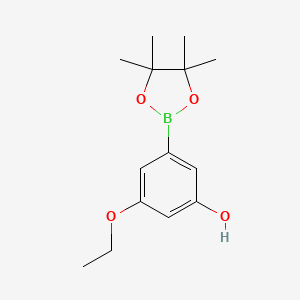
Potassium pentadecaoxodiplumbatepentaniobate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium pentadecaoxodiplumbatepentaniobate(1-) is a complex inorganic compound with the molecular formula KNbO₄Pb. . It is known for its intricate arrangement of potassium, lead, niobium, and oxygen atoms, which contribute to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium pentadecaoxodiplumbatepentaniobate(1-) typically involves the reaction of potassium salts with lead and niobium oxides under controlled conditions. The reaction is carried out in a high-temperature furnace to ensure the proper formation of the compound. The general reaction can be represented as:
[ \text{K}_2\text{CO}_3 + \text{PbO} + \text{Nb}_2\text{O}_5 \rightarrow \text{KNbO}_4\text{Pb} + \text{CO}_2 ]
The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of potassium pentadecaoxodiplumbatepentaniobate(1-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and high-capacity furnaces to produce the compound in bulk. Quality control measures are implemented to ensure consistency and purity in the final product .
化学反应分析
Types of Reactions
Potassium pentadecaoxodiplumbatepentaniobate(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of lead and niobium in the compound, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in the reactions of potassium pentadecaoxodiplumbatepentaniobate(1-) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of potassium pentadecaoxodiplumbatepentaniobate(1-) depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxides of niobium and lead, while reduction reactions can produce lower oxidation state compounds .
科学研究应用
Potassium pentadecaoxodiplumbatepentaniobate(1-) has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Energy Storage: Its unique structure makes it valuable for use in energy storage devices, such as batteries and supercapacitors.
Electronic Devices: The compound’s electrical properties are exploited in the development of electronic components and devices.
Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.
作用机制
The mechanism of action of potassium pentadecaoxodiplumbatepentaniobate(1-) involves its interaction with molecular targets and pathways in various chemical processes. The compound’s unique structure allows it to participate in redox reactions, where it can either donate or accept electrons. This property is crucial in its role as a catalyst and in energy storage applications .
相似化合物的比较
Potassium pentadecaoxodiplumbatepentaniobate(1-) can be compared with other similar compounds, such as:
Potassium hexaniobate: Similar in its niobium content but differs in its overall structure and properties.
Lead niobate: Shares the presence of lead and niobium but has different applications and chemical behavior.
Potassium lead oxide: Contains potassium and lead but lacks the complex structure involving niobium.
The uniqueness of potassium pentadecaoxodiplumbatepentaniobate(1-) lies in its specific arrangement of atoms, which imparts distinct properties and makes it suitable for specialized applications .
属性
IUPAC Name |
potassium;lead(2+);niobium(5+);oxygen(2-) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.5Nb.15O.2Pb/q+1;5*+5;15*-2;2*+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINZFGTXCOWQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[Nb+5].[Nb+5].[Nb+5].[Nb+5].[Nb+5].[Pb+2].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNb5O15Pb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.16e+03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12372-45-1 |
Source


|
| Record name | Potassium pentadecaoxodiplumbatepentaniobate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012372451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium pentadecaoxodiplumbatepentaniobate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B3320376.png)


![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)


